Pentadecane

Overview

Description

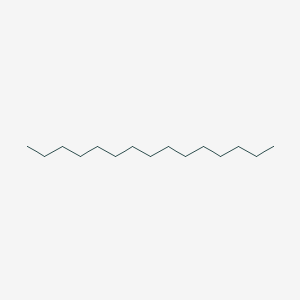

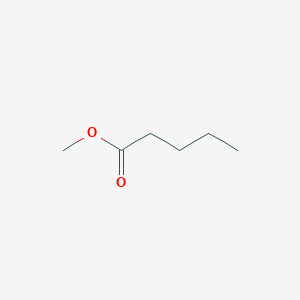

Pentadecane is an alkane hydrocarbon with the chemical formula C15H32 . It is a hydrocarbon that is highly viscous in nature . It is formed as a decomposition product of glycidyl palmitate of fatty acid, when subjected to heating in the temperature range of 180-200°C .

Synthesis Analysis

This compound can be synthesized through a process called Hydrodeoxygenation (HDO). This process is applied in fuel processing technology to convert bio-oils to green diesel with metal-based catalysts .Molecular Structure Analysis

The molecular structure of this compound is CH3(CH2)13CH3 . It is a straight-chain alkane with 15 carbon atoms .Chemical Reactions Analysis

This compound undergoes various chemical reactions. For instance, it can be oxidized to 1-pentadecanol . In a study, the low-to-high temperature oxidation of n-pentadecane (nC15H32) was investigated in a rapid compression machine and a heated shock tube .Physical and Chemical Properties Analysis

This compound is a linear alkane with high latent heat (~168 kJ/kg) and low melting point . These properties make it an ideal candidate as a phase change material (PCM) for cooling applications .Scientific Research Applications

Antimicrobial and Antiparasitic Applications

Cytotoxic Screening and In Vitro Evaluation Pentadecane has demonstrated significant antimicrobial activity, particularly against Leishmania infantum parasites. In vitro studies revealed that this compound can decrease the growth of L. infantum promastigotes and amastigotes, suggesting its potential as an antimicrobial agent. Importantly, this compound showed negligible cytotoxic effects on immortalized cell lines and primary epithelial cells, highlighting its safety profile for medical applications (Bruno et al., 2015).

Thermal Energy Storage

Preparation of this compound/Poly(Melamine‐Urea‐Formaldehyde) Microcapsules this compound has been utilized as a phase change material (PCM) in thermal energy storage applications. When microencapsulated with a poly(melamine‐urea‐formaldehyde) shell, this compound exhibits suitable phase transition temperatures and heat enthalpy values. This finding indicates that this compound-based microcapsules have good potential for applications in thermal energy management (Konuklu & Erzin, 2019).

Phase Transition Studies

Raman Scattering Spectroscopy of Phase Transition Studies have explored the phase transition behavior of n-pentadecane under varying temperatures and pressures using Raman spectroscopy. The research provides valuable insights into the thermodynamic properties and phase transition mechanisms of n-pentadecane, contributing to a deeper understanding of its behavior under different environmental conditions (Qiao Er-wei et al., 2009).

Bioremediation

Ex Situ Electrokinetic Bioremediation this compound has been the subject of bioremediation studies, specifically concerning its removal from contaminated soil. The application of an electrolyte circulation method in ex situ electrokinetic bioremediation showed promising results, indicating that this compound can be effectively removed from contaminated environments, providing a potential solution for environmental pollution issues (Kim et al., 2005).

Mechanism of Action

Pentadecane, also known as N-Pentadecane, is a linear alkane hydrocarbon with the chemical formula C15H32 . This article will cover the target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and action environment of this compound.

Target of Action

As an alkane hydrocarbon, it is likely to interact with lipid structures within cells .

Mode of Action

It is known that it can be monoterminally oxidized to 1-pentadecanol . This suggests that it may undergo oxidation reactions in biological systems, potentially affecting cellular redox states.

Biochemical Pathways

This compound is involved in the biosynthesis pathways of expanding carbon chains for producing advanced biofuels . It is also produced by cyanobacteria and eukaryotic phytoplankton, contributing to the ocean hydrocarbon cycle .

Pharmacokinetics

It is known that this compound is a lipophilic compound, suggesting that it may be absorbed and distributed in the body via lipid-rich tissues .

Result of Action

It is known that this compound has broad anti-inflammatory and antiproliferative activities involving 36 biomarkers across 10 systems .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its flammability and reactivity can be affected by heat, sparks, or flames . Furthermore, its solubility in water is low, suggesting that it may be more active in lipid environments .

Safety and Hazards

Future Directions

There is a massive and rapid hydrocarbon cycle that occurs in the ocean, and it is distinct from the ocean’s capacity to respond to petroleum input . The global flux of cyanobacteria-produced pentadecane exceeds total oil input in the ocean by 100- to 500-fold . Rapid this compound consumption sustains a population of this compound-degrading bacteria, and possibly archaea . This microbial hydrocarbon cycle in the open ocean dwarfs oil input . Future research could focus on this microbial hydrocarbon cycle and its ecological implications .

Biochemical Analysis

Biochemical Properties

Pentadecane plays a role in various biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in alkane metabolism, such as alkane hydroxylases, which catalyze the oxidation of alkanes to alcohols . These interactions are crucial for the biodegradation of hydrocarbons in microbial systems. Additionally, this compound can be oxidized to 1-pentadecanol, which further participates in metabolic pathways .

Cellular Effects

This compound has been studied for its effects on various cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the expression of genes involved in lipid metabolism and inflammatory responses . In wound healing studies, this compound exhibited anti-inflammatory properties by downregulating pro-inflammatory cytokines such as TNF-α and IL-12 . Its impact on cell proliferation and migration was not significant .

Molecular Mechanism

At the molecular level, this compound exerts its effects through interactions with specific biomolecules. It can bind to and activate certain receptors, leading to changes in gene expression and enzyme activity. For example, this compound has been shown to activate AMPK and inhibit mTOR, both of which are key components of the human longevity pathway . These interactions result in the modulation of metabolic processes and cellular responses to stress.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound in in vitro studies has shown minimal adverse effects on cellular function, although its stability can be influenced by factors such as temperature and the presence of other chemicals .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been observed to exhibit anti-inflammatory and analgesic properties without significant toxicity . At higher doses, this compound can cause adverse effects, including toxicity and behavioral changes in animal models . These threshold effects highlight the importance of dosage control in experimental settings.

Metabolic Pathways

This compound is involved in metabolic pathways related to alkane degradation and lipid metabolism. It can be metabolized by enzymes such as alkane hydroxylases, which convert this compound to 1-pentadecanol . This intermediate can then enter further metabolic pathways, contributing to the production of fatty acids and other metabolites . The metabolic flux and levels of metabolites can be influenced by the presence of this compound in the system.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via passive diffusion or facilitated transport mechanisms . Once inside the cell, this compound can accumulate in lipid membranes and other hydrophobic compartments, influencing its localization and activity .

Subcellular Localization

This compound’s subcellular localization is primarily within lipid membranes and hydrophobic compartments. It can be directed to specific cellular compartments through targeting signals and post-translational modifications . The localization of this compound within these compartments can affect its activity and function, particularly in the context of its interactions with membrane-bound enzymes and receptors .

Properties

IUPAC Name |

pentadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H32/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h3-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCOZIPAWZNQLMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32 | |

| Record name | N-PENTADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20854 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | pentadecane | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Pentadecane | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6027268 | |

| Record name | Pentadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-pentadecane is a colorless liquid. (NTP, 1992), Liquid; Water or Solvent Wet Solid, Colorless liquid; [CAMEO] | |

| Record name | N-PENTADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20854 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentadecane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentadecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1786 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

519.13 °F at 760 mmHg (NTP, 1992), 270.6 °C | |

| Record name | N-PENTADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20854 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Pentadecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5729 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 4.0X10-5 mg/L at 25 °C, Very soluble in ethyl ether, ethanol | |

| Record name | n-Pentadecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5729 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.7685 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.7685 g/cu cm at 20 °C | |

| Record name | N-PENTADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20854 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Pentadecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5729 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00343 [mmHg], 4.92X10-3 mm Hg at 25 °C | |

| Record name | Pentadecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1786 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-Pentadecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5729 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

629-62-9 | |

| Record name | N-PENTADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20854 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentadecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Pentadecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentadecane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172781 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentadecane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentadecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.090 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTADECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16H6K2S8M2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | n-Pentadecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5729 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

50 °F (NTP, 1992), 9.95 °C | |

| Record name | N-PENTADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20854 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Pentadecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5729 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of pentadecane?

A1: this compound has the molecular formula C15H32 and a molecular weight of 212.41 g/mol.

Q2: What is the melting point of this compound?

A2: this compound exhibits a melting temperature around 10 °C [, ]. This property makes it suitable for thermal energy storage applications.

Q3: What are the spectroscopic characteristics of this compound?

A3: Raman spectroscopy studies have revealed pressure-dependent shifts in vibrational modes assigned to the symmetric and asymmetric stretching of CH3 and CH2 groups in this compound [, ]. At high temperatures, these shifts are influenced by both temperature and pressure, with pressure having a more pronounced effect [].

Q4: Is this compound compatible with lithium-ion battery components?

A4: Yes, research suggests this compound is immiscible with lithium-ion battery electrolytes and exhibits good wettability to separators []. These properties allow it to act as a physical barrier between the cathode and anode, interrupting lithium-ion transport and potentially enhancing battery safety.

Q5: Can this compound be encapsulated for thermal energy storage applications?

A5: Yes, this compound has been successfully encapsulated within poly(melamine-urea-formaldehyde) shells via in-situ polymerization, demonstrating suitable phase transition temperatures and heat enthalpy values for thermal energy storage [, ].

Q6: Can this compound be produced through catalytic decarboxylation?

A6: Yes, bimetallic nickel catalysts supported on activated carbon have been shown to effectively catalyze the decarboxylation of palmitic acid to n-pentadecane [, ]. The addition of a second metal like copper can significantly enhance the catalyst's performance [, ].

Q7: What is the role of this compound in studying polyethylene grafting onto multi-walled carbon nanotubes (MWCNTs)?

A7: this compound serves as a model compound to investigate the radical grafting of polyethylene onto MWCNTs []. This model system helps understand the reaction conditions and the impact of radical scavengers on grafting density and side reactions.

Q8: Does this compound play a role in insect-fungi interactions?

A8: this compound is a component of the insect epicuticle hydrocarbons, which influence the susceptibility of insects to fungal entomopathogens like Beauveria bassiana []. Studies have shown that pre-exposure of B. bassiana to this compound can enhance its virulence towards certain insects, possibly due to the upregulation of genes involved in hydrocarbon assimilation, cuticle degradation, and stress tolerance [].

Q9: Can this compound act as a kairomone for insect parasitoids?

A9: Yes, this compound exhibits kairomonal activity towards the egg parasitoids Trichogramma brasiliensis and Trichogramma exiguum []. These parasitoids are attracted to this compound, leading to increased parasitism of insect eggs [, ]. This property could potentially be exploited for biological pest control strategies.

Q10: Is this compound found in natural sources?

A10: Yes, this compound is present in the volatile compounds of various natural sources. It has been identified in the aroma of Serapias orchids [], essential oils of Kaempferia plants [], and dried bonito (Katsuwonus pelamis) [].

Q11: What is the effect of this compound on wolf spider foraging behavior?

A11: this compound, a volatile compound found in wolf spider prey like fruit flies, influences their olfactory orientation during foraging []. Studies reveal that wolf spiders are most attracted to a specific concentration of this compound, and their response is also influenced by distance and temperature [].

Q12: Have molecular dynamics simulations been used to study this compound?

A12: Yes, molecular dynamics simulations have been employed to investigate the formation process of two-dimensional crystalline films of this compound on substrates []. These simulations provide insights into the adsorption behavior, conformational changes, and growth mechanisms of this compound molecules on surfaces.

Q13: Can computational methods predict the properties of this compound?

A13: Yes, the linear isotherm regularity (LIR) equation of state has been used to accurately calculate the thermal pressure coefficients of this compound at different temperatures and pressures []. This model helps predict the thermodynamic behavior of this compound under various conditions.

Q14: What analytical techniques are used to detect and quantify this compound?

A14: this compound is commonly analyzed using gas chromatography coupled with mass spectrometry (GC-MS) [, , , ]. Solid-phase microextraction (SPME) is often used for volatile compound extraction before GC-MS analysis []. These techniques allow for the identification and quantification of this compound in complex mixtures.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-7-[(1S,2R,3R,4R)-3-[(E,3R)-3-hydroxy-4-(4-iodophenoxy)but-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B166311.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[(2-aminobenzoyl)amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide](/img/structure/B166327.png)

![2-Aminobicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B166329.png)